2-Nitrophenyl diphenylcarbamate
Overview
Description
2-Nitrophenyl diphenylcarbamate is an organic compound with the molecular formula C19H14N2O4. It is a derivative of carbamic acid and is characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a diphenylcarbamate moiety . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
- PqsD plays a crucial role in quorum sensing (QS), a communication system that allows bacteria to coordinate their behavior collectively rather than as individual cells .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrophenyl diphenylcarbamate can be synthesized through the reaction of 2-nitrophenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl diphenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and phenol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Substitution: Products depend on the substituent introduced.
Reduction: 2-Aminophenyl diphenylcarbamate.
Hydrolysis: Diphenylamine and 2-nitrophenol.
Scientific Research Applications
2-Nitrophenyl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenyl N,N-diphenylcarbamate
- 2-Nitrophenyl methylcarbamate
- 2-Nitrophenyl ethylcarbamate
Uniqueness
2-Nitrophenyl diphenylcarbamate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to other carbamate derivatives. Its nitro group and diphenylcarbamate moiety contribute to its unique chemical and physical properties .
Properties
IUPAC Name |
(2-nitrophenyl) N,N-diphenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(25-18-14-8-7-13-17(18)21(23)24)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUENBOEYPLTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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